5,5'-methylenedi(4,6-pyrimidinediol)
Description
5,5'-Methylenedi(4,6-pyrimidinediol) is a dimeric pyrimidine derivative comprising two 4,6-pyrimidinediol moieties linked by a methylene (-CH₂-) bridge. The methylene bridge likely enhances molecular rigidity and intermolecular interactions compared to monomeric analogs, making it a candidate for ligand design or supramolecular assembly .
Properties
IUPAC Name |
4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c14-6-4(7(15)11-2-10-6)1-5-8(16)12-3-13-9(5)17/h2-3H,1H2,(H2,10,11,14,15)(H2,12,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEZFUFDNNSQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)CC2=C(N=CNC2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 5,5’-methylenedi(4,6-pyrimidinediol) are the proteins HMGB1 and CXCL12 . These proteins form a heterocomplex that plays a crucial role in the recruitment of inflammatory cells.
Mode of Action
5,5’-Methylenedi(4,6-pyrimidinediol) interacts with its targets by binding to both HMGB1 and CXCL12. This binding disrupts the HMGB1·CXCL12 heterocomplex, thereby inhibiting the chemotactic activity of the complex.
Biochemical Analysis
Biochemical Properties
Pyrimidine analogs have been studied extensively and are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and functional groups of the pyrimidine compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Structural Differences :
Physical and Chemical Properties :
- The methyl substituent in 5-methylpyrimidine-4,6-diol reduces solubility in polar solvents compared to unsubstituted 4,6-pyrimidinediol due to increased hydrophobicity.
- Melting points for pyrimidinediol derivatives vary significantly; for example, 4,6-pyrimidinediamine hemisulfate melts at 99.5–101.5°C , while data for the methyl-substituted analog is unreported.
Bioactivity :
- No direct bioactivity data exists for 5-methylpyrimidine-4,6-diol, but hydroxyl-rich pyrimidines are often explored as enzyme inhibitors or antioxidants .
Bridged Pyrimidine Derivatives
Example : 5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) :
- Structural Features : A phenyl bridge replaces the methylene group, and thiouracil moieties introduce sulfur atoms.
- Impact on Properties : The aromatic bridge enhances π-π stacking interactions, while sulfur atoms increase electron-withdrawing effects, altering redox behavior and ligand-binding affinity compared to hydroxyl-rich analogs.
Bioactive Conjugates: Spinorphin-Hydantoin Derivatives
Key Findings from :
- Spinorphin peptides conjugated to 5,5′-dimethyl or diphenylhydantoin exhibit anticonvulsant activity via intermolecular hydrogen bonding and aromatic interactions .
- Unlike these conjugates, 5,5'-methylenedi(4,6-pyrimidinediol) lacks a peptide backbone but shares hydroxyl groups that could mimic hydantoin’s hydrogen-bonding pharmacophore.
Data Tables
Table 1: Molecular and Physical Properties of Selected Pyrimidinediol Derivatives
Table 2: Bioactivity Comparison
| Compound Type | Bioactivity | Study Model | Reference |
|---|---|---|---|
| Spinorphin-hydantoin conjugates | Anticonvulsant, antimicrobial, antioxidant | In vitro assays | |
| 5-Methylpyrimidine-4,6-diol | Not reported | N/A | N/A |
Research Findings and Discussion
- Structural Flexibility vs. Rigidity: The methylene bridge in 5,5'-methylenedi(4,6-pyrimidinediol) may facilitate dimerization or polymerization, unlike monomeric analogs like 5-methylpyrimidine-4,6-diol. This could enhance its utility in materials science (e.g., as a ligand for metal-organic frameworks) .
- Bioactivity Potential: Hydantoin conjugates demonstrate that hydrogen-bonding groups are critical for anticonvulsant activity . The diol groups in 5,5'-methylenedi(4,6-pyrimidinediol) could similarly interact with neurological targets, warranting pharmacological screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
